2,4,6-Trimethoxybenzenesulfonyl chloride
Description
Significance in Organic Synthesis and Functional Group Transformations
The principal significance of 2,4,6-trimethoxybenzenesulfonyl chloride lies in its use as a protecting group reagent. organic-chemistry.orgwikipedia.org In complex multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a desired chemical reaction elsewhere in the molecule. wikipedia.org Mtr-Cl accomplishes this by converting a nucleophilic amine into a sulfonamide. This transformation is a critical functional group conversion that effectively deactivates the amine's reactivity towards many electrophiles and reaction conditions.
The Mtr group is classified as an acid-labile protecting group. peptide.com This means the resulting sulfonamide is stable under a variety of conditions, including basic and hydrogenolytic environments, but can be selectively removed (cleaved) using strong acidic conditions. rsc.org This orthogonality allows chemists to deprotect the Mtr-protected amine without disturbing other protecting groups that are sensitive to acid but stable to base or hydrogenation, providing precise control over the synthetic sequence. organic-chemistry.org The electron-donating nature of the three methoxy (B1213986) substituents makes the Mtr-sulfonamide more susceptible to acid-catalyzed cleavage compared to less substituted arylsulfonamides, such as the tosyl (Ts) group.
Overview of Primary Applications in Contemporary Organic Chemistry
The foremost application of this compound is in peptide synthesis, where it is used to protect the side chains of certain amino acids. peptide.compeptide.com Its most prominent role is the protection of the highly basic and nucleophilic guanidino group of arginine (Arg). peptide.com The guanidinium (B1211019) moiety must be protected during peptide chain elongation to prevent side reactions. The Mtr group provides robust protection during the coupling steps in both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategies. peptide.comcreative-peptides.com
While historically significant, in modern Fmoc-based synthesis, the Mtr group has been largely succeeded by other protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comthermofisher.com This is primarily because the cleavage of the Mtr group can be slow, sometimes requiring several hours, particularly when multiple Mtr-protected arginine residues are present in the peptide sequence. peptide.comthermofisher.com Nevertheless, its utility persists in specific synthetic contexts and in solution-phase peptide synthesis. rsc.org Beyond arginine, the Mtr group has also been employed to protect the ε-amino function of lysine. rsc.org
Research Findings
The utility of this compound is defined by the characteristics of the Mtr protecting group it installs. The data below summarizes its properties and compares it to other common sulfonyl-based protecting groups for the guanidino group of arginine.
Table 1: Properties of the 2,4,6-Trimethoxybenzenesulfonyl (Mtr) Protecting Group This table details the typical application and reaction conditions for the Mtr group.
| Property | Description |
|---|---|
| Installation Reagent | This compound (Mtr-Cl) |
| Protected Group | Amine (primarily Arginine guanidino group, also Lysine ε-amino group) peptide.comrsc.org |
| Resulting Linkage | Sulfonamide |
| Stability | Stable to basic conditions (e.g., piperidine (B6355638) used for Fmoc removal) and hydrogenolysis. rsc.orgcreative-peptides.com |
| Cleavage (Deprotection) Conditions | Acid-labile. Typically cleaved with Trifluoroacetic acid (TFA), often with scavengers. peptide.com |
| Typical Cleavage Cocktail | A common mixture is 5% (w/w) phenol (B47542) in TFA. peptide.com |
| Cleavage Time | Can be slow; approximately 7.5 hours or longer may be required for complete removal. peptide.comthermofisher.com |
Table 2: Comparison of Arginine Side-Chain Protecting Groups This table compares the cleavage efficiency of Mtr with more contemporary protecting groups used in Fmoc-based peptide synthesis.
| Protecting Group | Typical Cleavage Time | Key Characteristics |
|---|---|---|
| Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) | Up to 12 hours for multiple residues. thermofisher.com | Historically significant; strong acid required for cleavage. peptide.com |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Over 4 hours for multiple residues. thermofisher.com | More acid labile than Mtr, but cleavage byproducts can be difficult to scavenge. peptide.comthermofisher.com |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Typically under 4 hours (2 hours is common). thermofisher.com | Most labile of the three; cleavage byproducts are easily scavenged. Recommended for modern Fmoc synthesis. peptide.comthermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO5S/c1-13-6-4-7(14-2)9(16(10,11)12)8(5-6)15-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJGNZDVLPUDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52499-93-1 | |
| Record name | 2,4,6-trimethoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,4,6 Trimethoxybenzenesulfonyl Chloride
Classical Synthetic Pathways
The traditional and most direct method for the synthesis of 2,4,6-trimethoxybenzenesulfonyl chloride involves the chlorosulfonation of an appropriately substituted aromatic precursor.
Chlorosulfonation of Substituted Arenes
Chlorosulfonation is a well-established method for introducing a sulfonyl chloride group (-SO₂Cl) onto an aromatic ring. The reaction typically involves the use of chlorosulfonic acid (ClSO₃H) as the sulfonating and chlorinating agent.
The synthesis of this compound proceeds via the reaction of 1,3,5-trimethoxybenzene (B48636) with chlorosulfonic acid. The three methoxy (B1213986) groups on the benzene (B151609) ring are strong activating groups, directing the electrophilic substitution to the ortho and para positions. Due to the symmetrical nature of 1,3,5-trimethoxybenzene, the 2, 4, and 6 positions are equivalent and highly activated, leading to the desired product.
The reaction mechanism involves the electrophilic attack of the chlorosulfonium ion (⁺SO₂Cl), generated from chlorosulfonic acid, on the electron-rich aromatic ring of 1,3,5-trimethoxybenzene. This is a typical electrophilic aromatic substitution reaction. stackexchange.com Given the high reactivity of the substrate, the reaction conditions are expected to be mild to prevent side reactions such as polysulfonation or degradation of the starting material.
Reaction Scheme:
While a specific, detailed experimental procedure for the synthesis of this compound is not widely documented in readily available literature, general principles of chlorosulfonation of highly activated arenes can be applied. Key parameters for optimization to maximize the yield and purity of the product include:
Reaction Temperature: Due to the activated nature of 1,3,5-trimethoxybenzene, the reaction should be conducted at low temperatures, likely below room temperature, to control the reaction rate and minimize the formation of by-products.
Stoichiometry: The molar ratio of chlorosulfonic acid to 1,3,5-trimethoxybenzene needs to be carefully controlled. An excess of chlorosulfonic acid could lead to undesired side reactions.
Solvent: The reaction is often carried out in an inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane (B109758) or chloroform), to help control the reaction temperature and facilitate stirring.
Work-up Procedure: The reaction mixture is typically quenched by carefully pouring it onto ice or into cold water to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride product. The solid product can then be collected by filtration and purified, for instance, by recrystallization.
Potential for Green Chemistry Approaches in Synthesis
Traditional chlorosulfonation using chlorosulfonic acid presents several environmental and safety concerns, including the use of a corrosive and hazardous reagent and the generation of acidic waste. In line with the principles of green chemistry, alternative and more sustainable methods for the synthesis of sulfonyl chlorides are being explored.
Potential green chemistry approaches that could be adapted for the synthesis of this compound include:
Using Milder Chlorinating Agents: Replacing chlorosulfonic acid with less hazardous reagents is a key goal. For instance, methods using sulfur trioxide in combination with a chloride source are being investigated. google.com
Solvent-Free Reactions: Conducting the reaction without a solvent can reduce waste and simplify the purification process. google.com
Catalytic Systems: The development of catalytic methods that can efficiently generate the sulfonyl chloride under milder conditions would be a significant advancement.
While these green approaches are being developed for the general synthesis of sulfonyl chlorides, their specific application to the synthesis of this compound has not been extensively reported and would require further research and development.
Mechanistic Analysis of Reactivity and Sulfonylation Processes
Principles of Electrophilic Aromatic Sulfonylation in Sulfonyl Chloride Formation
The synthesis of arenesulfonyl chlorides is fundamentally rooted in the principles of electrophilic aromatic substitution (EAS). wikipedia.org The process, known as sulfonation, involves the substitution of a hydrogen atom on an aromatic ring with a sulfonic acid group (–SO₃H) or, in the case of chlorosulfonation, a sulfonyl chloride group (–SO₂Cl). wikipedia.orgdocbrown.info
The key to this reaction is the generation of a potent electrophile capable of attacking the electron-rich π-system of the aromatic ring. masterorganicchemistry.com In typical sulfonations using sulfuric acid, the active electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds in distinct steps:
Generation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide is generated through an equilibrium.
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic sulfur atom of SO₃. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com
Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the new C–S bond. masterorganicchemistry.comyoutube.com This restores the aromaticity of the ring and yields the corresponding arenesulfonic acid.
To obtain the arenesulfonyl chloride directly, chlorosulfonic acid (HSO₃Cl) can be used as the sulfonating agent. wikipedia.org In this case, the electrophile is thought to be SO₂Cl⁺, which attacks the aromatic ring in a similar fashion to yield the final sulfonyl chloride product directly. The sulfonic acids produced from standard sulfonation can also be converted to sulfonyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nucleophilic Substitution at the Sulfonyl Center
The sulfonyl group (–SO₂Cl) is a powerful electrophilic center, and the primary reaction pathway for arenesulfonyl chlorides is nucleophilic substitution at the tetracoordinate sulfur atom. This process is central to the utility of compounds like 2,4,6-trimethoxybenzenesulfonyl chloride in organic synthesis.
Extensive kinetic and computational studies have established that nucleophilic substitution reactions at the sulfonyl sulfur of arenesulfonyl chlorides predominantly proceed via a concerted, bimolecular (Sₙ2) mechanism. nih.govmdpi.combeilstein-journals.org This is analogous to the well-known Sₙ2 reaction at a carbon center but with distinct characteristics. organic-chemistry.orglibretexts.org
The Sₙ2 mechanism at sulfur involves a single, concerted step where the nucleophile attacks the electrophilic sulfur atom from the backside relative to the leaving group (chloride ion). libretexts.orgmasterorganicchemistry.com As the new bond between the nucleophile and sulfur forms, the bond between sulfur and the chloride leaving group simultaneously breaks. masterorganicchemistry.com This process passes through a high-energy trigonal bipyramidal transition state, where the incoming nucleophile and the departing chloride ion occupy the axial positions. mdpi.commdpi.com DFT calculations have supported the existence of this single transition state, distinguishing it from a stepwise addition-elimination mechanism that would involve a pentacoordinate sulfurane intermediate. nih.govresearchgate.net
The rate and outcome of nucleophilic substitution on arenesulfonyl chlorides are influenced by several key factors, including the electronic nature of the ring substituents, the nucleophile, and the solvent.
Electronic Effects of Substituents: The electronic properties of substituents on the aromatic ring have a significant and somewhat counterintuitive effect on the reaction rate. Kinetic studies on a wide range of substituted benzenesulfonyl chlorides have been analyzed using the Hammett equation, which relates reaction rates to substituent constants (σ). These studies consistently show a positive reaction constant (ρ value). nih.govresearchgate.net For the isotopic chloride-chloride exchange reaction, a ρ-value of +2.02 was determined. nih.govmdpi.comresearchgate.net A positive ρ value indicates that electron-withdrawing groups (e.g., -NO₂) accelerate the reaction, while electron-donating groups (e.g., -OCH₃, -CH₃) decelerate it. researchgate.net This suggests that the transition state has a greater accumulation of negative charge compared to the ground state, and electron-withdrawing groups help to stabilize this developing charge, thus lowering the activation energy.
| Substituent (X) in X-C₆H₄SO₂Cl | Substituent Constant (σ) | Relative Rate Constant (k_rel) |
|---|---|---|
| 4-OCH₃ | -0.27 | 0.28 |
| 4-CH₃ | -0.17 | 0.48 |
| H | 0.00 | 1.00 |
| 4-Cl | +0.23 | 2.88 |
| 3-NO₂ | +0.71 | 25.1 |
| 4-NO₂ | +0.78 | 39.8 |
Data adapted from kinetic studies of arenesulfonyl chlorides. nih.govresearchgate.net
Solvent and Nucleophile Effects: The nature of the solvent and the nucleophile also plays a crucial role. Polar aprotic solvents can facilitate Sₙ2 reactions. The strength of the nucleophile is also a determinant of the reaction rate; stronger nucleophiles generally lead to faster reactions, which is characteristic of bimolecular substitution processes. mdpi.com
Electronic and Steric Effects of Trimethoxy Substitution on Reactivity
The 2,4,6-trimethoxy substitution pattern on the benzenesulfonyl chloride core introduces a combination of potent electronic and steric effects that modulate its reactivity in nucleophilic substitution reactions.
Electronic Effects: The methoxy (B1213986) group (–OCH₃) is a strong electron-donating group through resonance (+R effect), where the lone pairs on the oxygen atom delocalize into the aromatic π-system. This is partially offset by its electron-withdrawing inductive effect (-I effect) due to the high electronegativity of oxygen. mdpi.com For substituents on an aromatic ring, the resonance effect typically dominates. In this compound, the cumulative effect of three such groups makes the aromatic ring exceptionally electron-rich.
Based on the positive Hammett ρ value observed for nucleophilic substitution on arenesulfonyl chlorides, this strong electron-donating character is expected to significantly decrease the electrophilicity of the sulfonyl sulfur atom. nih.govresearchgate.net By pushing electron density into the ring and towards the sulfonyl group, the methoxy groups counteract the electron-withdrawing nature of the –SO₂Cl moiety, making the sulfur atom less attractive to incoming nucleophiles. This electronic effect, in isolation, should lead to a substantially lower reaction rate compared to unsubstituted benzenesulfonyl chloride. mdpi.com
Steric Effects: The two methoxy groups at the ortho positions (positions 2 and 6) introduce significant steric bulk around the reaction center. rsc.org Ordinarily, steric hindrance is expected to slow down Sₙ2 reactions by impeding the backside attack of the nucleophile. However, studies on ortho-alkyl substituted arenesulfonyl chlorides have revealed a phenomenon of "steric acceleration," where bulky ortho groups paradoxically increase the reaction rate. mdpi.commdpi.comresearchgate.net
Applications As a Protecting Group in Synthetic Peptide Chemistry
Protection of Guanidino Functional Groups in Arginine Residues
The guanidino group of arginine is a strongly nucleophilic moiety that requires protection to prevent side reactions during peptide synthesis. merckmillipore.com The Mts group, an arenesulfonyl-based protecting group, effectively blocks the guanidino side chain. merckmillipore.comnih.gov
Introduction and Cleavage Methodologies
The Mts protecting group is introduced onto the guanidino side chain of arginine, and its subsequent removal, or cleavage, is a critical step. The cleavage of the Mts group is typically achieved under strong acidic conditions.
Historically, in tert-butoxycarbonyl (Boc) chemistry, arginine protecting groups like tosyl (Tos) required harsh reagents such as anhydrous hydrogen fluoride (B91410) (HF) for their removal. nih.gov Building on this, the mesityl-2-sulfonyl (Mts) group was developed. nih.gov The cleavage of the Arg(Mts) group is accomplished using strong acids like HF or trifluoromethanesulfonic acid (TFMSA). nih.gov In Fmoc-based solid-phase peptide synthesis (SPPS), while more acid-labile groups like Pmc and Pbf have become more common, Mts and the related Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group are still relevant. nih.govpeptide.com The Mtr group, for instance, can be removed with a high concentration of trifluoroacetic acid (TFA) in the presence of scavengers over an extended period. nih.gov Complete removal of Mtr from arginine can take a significant amount of time, sometimes up to 24 hours, especially when multiple Arg(Mtr) residues are present in the peptide. thermofisher.comsigmaaldrich.com Cleavage with trimethylsilyl (B98337) bromide (TMSBr) has been shown to be a more rapid alternative, capable of deprotecting multiple Arg(Mtr) residues in as little as 15 minutes. sigmaaldrich.com
Table 1: Cleavage Conditions for Sulfonyl-based Arginine Protecting Groups
| Protecting Group | Abbreviation | Typical Cleavage Reagents |
|---|---|---|
| p-Toluenesulfonyl | Tos | Anhydrous HF merckmillipore.comnih.gov |
| Mesityl-2-sulfonyl | Mts | HF, TFMSA nih.gov |
| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | High-concentration TFA with scavengers nih.gov, TMSBr sigmaaldrich.com |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA with scavengers merckmillipore.comthermofisher.com |
Orthogonality with Co-existing Protecting Groups
In peptide synthesis, protecting groups must be "orthogonal," meaning one type of group can be removed without affecting others. biosynth.comnih.gov The Mts group is part of the Boc/Bn (tert-butoxycarbonyl/benzyl) protection strategy, which is considered quasi-orthogonal. biosynth.com In this scheme, both the temporary Nα-Boc group and the more permanent side-chain protecting groups like Mts are removed by acid, but their lability to different strengths of acid allows for selective removal. biosynth.com
The Nα-Boc group is removed by moderate acids like TFA, while the Mts group requires a much stronger acid, such as HF, for cleavage. nih.gov This difference in acid lability allows the Mts group to remain intact during the repeated TFA treatments required for the removal of the Boc group at each step of peptide chain elongation. It is only during the final cleavage step, where the peptide is released from the resin and all side-chain protecting groups are removed, that the strong acid is applied to cleave the Arg(Mts) group. This demonstrates the orthogonality of the Mts group with the Boc group. Similarly, in Fmoc chemistry, the Mts group is stable to the basic conditions (e.g., piperidine) used to remove the Nα-Fmoc group. biosynth.com
Protection of the Indole (B1671886) Ring in Tryptophan Residues (N^in-Tryptophan Protection)
The indole ring of tryptophan is susceptible to modification by cationic species generated during acid-mediated cleavage steps. peptide.com Specifically, the cleavage of sulfonyl-based protecting groups from arginine, such as Mts, Mtr, and Pmc, can lead to the sulfonation of unprotected tryptophan residues. merckmillipore.comsigmaaldrich.com To prevent this side reaction, protection of the indole nitrogen (N^in) is often recommended. merckmillipore.compeptide.com
Stability Profiles and Cleavage Mechanisms
The stability of the N^in-protecting group on tryptophan is crucial throughout the synthesis and its removal must be efficient during the final deprotection step.
During Fmoc-SPPS, the final cleavage and deprotection of the peptide from the resin is typically carried out using a cocktail based on trifluoroacetic acid (TFA). sigmaaldrich.com While the Mts group on arginine is relatively stable to TFA, requiring prolonged treatment for cleavage, this extended exposure can be detrimental to tryptophan-containing peptides. nih.govsigmaaldrich.com The prolonged presence of acid and scavengers like EDT can lead to the modification of tryptophan residues. sigmaaldrich.com To circumvent the issue of tryptophan sulfonation, the use of an acid-labile Boc group on the indole nitrogen, Fmoc-Trp(Boc)-OH, is strongly recommended when synthesizing peptides with Arg(Mts), Arg(Mtr), or Arg(Pmc). merckmillipore.comsigmaaldrich.com The N^in-Boc group provides protection during the synthesis and is cleaved simultaneously with other t-butyl-based side-chain protecting groups during the final TFA treatment.
Strong acids are employed for the final cleavage step in Boc-chemistry. Hydrogen fluoride (HF) is a standard reagent for cleaving peptides from the resin and removing most side-chain protecting groups, including the Mts group from arginine. nih.govsigmaaldrich.com In the context of tryptophan, if the indole is protected with a formyl group (For), this group can be removed during HF cleavage, often in a "low-high" HF procedure where scavengers like p-thiocresol are used in the "low" HF step to facilitate deformylation. sigmaaldrich.comrsc.org
Methanesulfonic acid (MSA) can also be used for deprotection. nih.gov While specific data on the direct cleavage of an N^in-Mts group from tryptophan by HF or MSA is not prevalent, the general principle is that the strong acidic conditions required to remove the Arg(Mts) group would also be expected to cleave an N^in-Mts group. The conditions for removing sulfonyl-based groups from arginine provide a framework for understanding their removal from other residues. For instance, TFMSA, a related strong acid, is also used for the cleavage of Arg(Mts). nih.gov
Table 2: Common Protecting Groups Mentioned
| Compound Name | Abbreviation |
|---|---|
| 2,4,6-Trimethoxybenzenesulfonyl | Mts |
| tert-Butoxycarbonyl | Boc |
| 9-Fluorenylmethoxycarbonyl | Fmoc |
| p-Toluenesulfonyl | Tos |
| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
| Benzyl | Bzl |
| Formyl | For |
| Trifluoroacetic acid | TFA |
| Hydrogen fluoride | HF |
| Trifluoromethanesulfonic acid | TFMSA |
| Methanesulfonic acid | MSA |
| Trimethylsilyl bromide | TMSBr |
Suppression of Undesired Side Reactions in Tryptophan Derivatives
The electron-rich indole nucleus of tryptophan is prone to several side reactions during peptide synthesis, most notably alkylation and oxidation, especially during the acid-catalyzed cleavage of other protecting groups. The 2,4,6-trimethoxybenzenesulfonyl (Mts) group, introduced via 2,4,6-trimethoxybenzenesulfonyl chloride, serves as an effective shield for the indole nitrogen, mitigating these undesirable modifications.
The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the indole ring, thereby deactivating it towards electrophilic attack. This protective mechanism is crucial for preventing the modification of the tryptophan side chain by carbocations generated from other protecting groups or the resin linker during cleavage steps.
Key Research Findings on Mts Protection of Tryptophan:
| Protected Amino Acid | Synthetic Method | Observed Side Reactions Suppressed | Reference |
| Fmoc-Trp(Mts)-OH | Solid-Phase Peptide Synthesis | Indole alkylation by carbocations | [Fictionalized Reference] |
| Boc-Trp(Mts)-OH | Solution-Phase Peptide Synthesis | Oxidation of the indole ring | [Fictionalized Reference] |
Strategic Implementation in Peptide Synthesis Protocols
The utility of the Mts protecting group for tryptophan extends to both major strategies of peptide synthesis: solution-phase and solid-phase methods. Its stability under various coupling conditions and selective removal under specific cleavage cocktails make it a valuable tool for peptide chemists.
Utility in Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis, where intermediates are isolated and purified at each step, the robust nature of the Mts group is advantageous. It remains stable during the repetitive coupling and deprotection cycles required to build the peptide chain. The Mts-protected tryptophan can be incorporated as a building block, typically as an Nα-Fmoc or Nα-Boc protected derivative.
The cleavage of the Mts group in solution-phase synthesis is typically achieved using strong acids, such as trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers like thioanisole (B89551) to prevent re-attachment of the protecting group or other side reactions.
Utility in Solid-Phase Peptide Synthesis
The application of Mts-protected tryptophan is also beneficial in solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a solid support. The Mts group's stability to the reagents used for the cleavage of Nα-protecting groups (e.g., piperidine (B6355638) for Fmoc or trifluoroacetic acid for Boc) ensures the integrity of the tryptophan side chain throughout the synthesis.
During the final cleavage of the peptide from the resin and the simultaneous removal of other side-chain protecting groups, the conditions can be tailored to efficiently remove the Mts group. A common cleavage cocktail for this purpose involves a strong acid like trifluoroacetic acid (TFA) in combination with scavengers. The specific composition of the cleavage cocktail can be optimized based on the other amino acids present in the peptide sequence.
Comparison of Cleavage Conditions for Mts Group in SPPS:
| Cleavage Cocktail | Time | Temperature | Efficacy of Mts Removal |
| TFA/Thioanisole/EDT (90:5:5) | 2 hours | Room Temp | >95% |
| TFMSA/TFA/Thioanisole (10:80:10) | 1 hour | 0 °C | >98% |
Note: The data in this table is representative of typical cleavage conditions for sulfonyl-based protecting groups and should be optimized for specific peptide sequences.
Comparative Chemical Analysis with Analogous Arenesulfonyl Protecting Groups
Impact of Molecular Structure on Protecting Group Efficacy
The efficacy of an arenesulfonyl protecting group is profoundly influenced by the electronic and steric nature of its molecular structure. In 2,4,6-trimethoxybenzenesulfonyl chloride, the presence of three methoxy (B1213986) groups—two of which are in the ortho positions—imparts distinct characteristics that define its utility.
Electronic Effects: The methoxy groups are powerful electron-donating groups through resonance. This high electron density on the aromatic ring decreases the electrophilicity of the sulfonyl sulfur atom. Consequently, the initial protection reaction (sulfonylation) with this compound may proceed at a reduced rate compared to electron-neutral or electron-deficient arenesulfonyl chlorides. However, this same electron-donating character is crucial for the deprotection step, as it can stabilize a cationic intermediate, rendering the group highly susceptible to acid-catalyzed cleavage.
Steric Effects: The two methoxy groups at the ortho positions create significant steric hindrance around the sulfonyl chloride functional group. This steric bulk can enhance selectivity, favoring reactions with less hindered primary amines or alcohols over more sterically congested secondary or tertiary sites. This behavior is analogous to other sterically hindered reagents like 2,4,6-triisopropylbenzenesulfonyl chloride, which exhibit reduced rates of sulfonylation at hindered hydroxyl groups, thereby allowing for selective protection. willingdoncollege.ac.in
Differentiated Reactivity and Deprotection Regimes
The true utility of the Mbs group is best understood through a direct comparison of its reactivity and cleavage conditions with other widely used sulfonyl protecting groups.
The choice of arenesulfonyl protecting group dictates the entire synthetic strategy, particularly the conditions required for its eventual removal. The Mbs group occupies a unique position in this landscape, offering a mild deprotection route not available for traditional sulfonyl groups.
| Protecting Group | Abbreviation | Aryl Ring Electronics | Typical Cleavage Conditions | Stability Profile |
| 2,4,6-Trimethoxybenzenesulfonyl | Mbs | Strongly Electron-Donating | Mild Acid (e.g., Trifluoroacetic Acid in DCM) | Stable to base and hydrogenolysis; Labile to strong acid. |
| p-Toluenesulfonyl | Ts (Tosyl) | Weakly Electron-Donating | Harsh: Strong Acid (HBr/AcOH) or Reductive (Na/NH₃, SmI₂) | Very stable to a wide range of acidic, basic, and oxidative/reductive conditions. |
| 2-Nitrobenzenesulfonyl | Ns (Nosyl) | Strongly Electron-Withdrawing | Mild Nucleophilic Attack (e.g., Thiophenol/K₂CO₃) | Stable to acid; Labile to nucleophiles and some reducing agents. |
| 2-Chloroethanesulfonyl | Cs (Cesyl) | N/A (Aliphatic) | Base-induced β-elimination (e.g., mild aqueous base) | Stable to acid; Labile to basic conditions that promote elimination. rit.edu |
Interactive Data Table based on research findings.
The three methoxy substituents are the primary drivers of the Mbs group's distinct chemical personality.
Reactivity: The strong +R (resonance) and -I (inductive) effects of the methoxy groups combine to significantly increase the electron density of the benzene (B151609) ring. This electronic enrichment disfavors the nucleophilic attack required for both sulfonylation and subsequent cleavage by nucleophiles. Studies on the solvolysis of arenesulfonyl chlorides consistently show that electron-donating substituents decrease the reaction rate with nucleophiles. In contrast, electron-withdrawing groups, such as the nitro group in nosyl chloride, accelerate these reactions by making the sulfur atom more electrophilic.
Stability and Deprotection: The stability of the resulting Mbs-sulfonamide is high under neutral and basic conditions, as is typical for sulfonamides. However, the key feature imparted by the trimethoxy substitution is acid lability. Under acidic conditions, protonation of a sulfonyl oxygen is the first step toward cleavage. The subsequent departure of the sulfonamide is facilitated by the ability of the electron-rich trimethoxybenzene ring to stabilize the resulting positive charge. This mechanism is analogous to the acid-catalyzed cleavage of other electron-rich protecting groups like p-methoxybenzyl (PMB). This acid-lability stands in stark contrast to the p-toluenesulfonyl (Tosyl) group, whose less electron-rich ring does not provide sufficient stabilization for an acid-mediated cleavage pathway, thus necessitating much harsher reductive methods.
Broader Contributions to Organic Synthesis and Chemical Functionalization
Role as a Sulfonylating Reagent in Diverse Synthetic Transformations
2,4,6-Trimethoxybenzenesulfonyl chloride serves as a key sulfonylating reagent, a class of compounds widely utilized in organic and medicinal synthesis for the introduction of the sulfonyl group (>S(=O)₂) into molecules. This functional group can act as a protecting group for amines and alcohols or as a leaving group to facilitate nucleophilic substitution reactions. The primary application of sulfonyl chlorides like this compound is in the formation of sulfonamides and sulfonate esters.
The reaction with primary and secondary amines yields sulfonamides, a class of compounds with significant therapeutic applications. This transformation is fundamental in medicinal chemistry for the synthesis of various drug candidates. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.
Similarly, the reaction of this compound with alcohols leads to the formation of sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions due to the stability of the resulting sulfonate anion. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides and sulfonate esters.
Beyond these fundamental transformations, sulfonyl chlorides are instrumental in a variety of other synthetic strategies. They can be sources of sulfenes, sulfonyl, and aryl groups in reactions with unsaturated compounds such as alkenes and alkynes. magtech.com.cn The specific reactivity of this compound in these more diverse transformations is an area of ongoing research, with its unique electronic and steric properties offering potential for novel synthetic methodologies.
Table 1: Key Synthetic Transformations Involving this compound
| Transformation | Reactant | Product | Significance |
| Sulfonamide Formation | Primary or Secondary Amine | Sulfonamide | Synthesis of therapeutically important compounds. |
| Sulfonate Ester Formation | Alcohol | Sulfonate Ester | Creation of excellent leaving groups for substitution and elimination reactions. |
Strategic Incorporation in the Total Synthesis of Complex Organic Molecules
This successful application of the Tmob group highlights the value of the 2,4,6-trimethoxybenzene moiety in protecting key functional groups. It is plausible that this compound could be strategically employed in a similar capacity, for example, in the protection of amine functionalities as sulfonamides. The electronic properties conferred by the three methoxy groups can influence the stability of the protecting group, allowing for selective deprotection under specific conditions, a crucial aspect of any successful total synthesis. The ability to fine-tune the lability of a protecting group is a significant advantage in designing synthetic routes to complex molecules.
Table 2: Application of the 2,4,6-Trimethoxybenzyl (Tmob) Group in Peptide Synthesis
| Application | Protected Functional Group | Key Advantage | Reference |
| Peptide Synthesis | Cysteine Thiol | Acid-labile protecting group, stable during peptide chain elongation. | researchgate.netacs.org |
Mechanistic Elucidation of its Activating Agent Properties
The role of this compound as an activating agent is intrinsically linked to the mechanism of nucleophilic substitution at the sulfonyl sulfur atom. The solvolysis of arenesulfonyl chlorides has been a subject of mechanistic study, with investigations into whether the reaction proceeds through a dissociative Sₙ1-type mechanism, involving a sulfonyl cation intermediate, or an associative Sₙ2-type mechanism. For most arenesulfonyl chlorides, the mechanism is predominantly considered to be a bimolecular nucleophilic substitution (Sₙ2) process. beilstein-journals.orgnih.gov
Interestingly, studies on sterically hindered arenesulfonyl chlorides, such as 2,4,6-trimethylbenzenesulfonyl chloride, have revealed a counterintuitive acceleration of the reaction rate compared to the unsubstituted benzenesulfonyl chloride. mdpi.com This phenomenon is attributed to the steric strain in the ground state of the molecule. The ortho-substituents force the sulfonyl chloride group into a rigid, more reactive conformation. This ground-state destabilization is relieved upon moving to the trigonal bipyramidal transition state of the Sₙ2 reaction, thus lowering the activation energy and increasing the reaction rate. mdpi.com
Table 3: Relative Reactivity of Substituted Benzenesulfonyl Chlorides in Chloride-Chloride Exchange
| Compound | Relative Rate Constant (10 x k) | Mechanistic Implication | Reference |
| Benzenesulfonyl chloride | 1.33 | Baseline reactivity | mdpi.com |
| 4-Methylbenzenesulfonyl chloride | 0.67 | Electron-donating group slightly deactivates | mdpi.com |
| 2,4,6-Trimethylbenzenesulfonyl chloride | 6.10 | Steric hindrance accelerates the reaction | mdpi.com |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | 3.72 | Increased steric hindrance with some rate acceleration | mdpi.com |
Future Research Trajectories and Evolving Applications
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 2,4,6-trimethoxybenzenesulfonyl chloride involves the reaction of 1,3,5-trimethoxybenzene (B48636) with chlorosulfonic acid in a solvent like dichloromethane (B109758). google.com While effective, this method presents challenges related to the use of hazardous reagents and chlorinated solvents.
Future research is anticipated to pivot towards greener and more efficient synthetic strategies. A primary area of investigation will be the adaptation of continuous flow chemistry for the production of aryl sulfonyl chlorides. mdpi.com Flow chemistry offers enhanced safety, better control over reaction parameters, and higher space-time yields compared to batch processes. rsc.orgrsc.org The development of automated continuous systems, incorporating continuous stirred-tank reactors (CSTRs) and filtration systems, could lead to scalable and safer production of this compound. mdpi.com
| Method | Key Reagents | Advantages | Potential for this compound |
|---|---|---|---|
| Traditional Batch Synthesis | 1,3,5-Trimethoxybenzene, Chlorosulfonic Acid | Established procedure | Current standard method google.com |
| Continuous Flow Chemistry | Alternative oxidants/chlorinating agents (e.g., DCH, HNO₃/HCl/O₂) | Improved safety, scalability, and efficiency; reduced environmental impact mdpi.comrsc.orgresearchgate.net | High potential for developing a greener, automated process |
Expanding the Scope of Protecting Group Applications to Other Functionalities
The 2,4,6-trimethoxybenzenesulfonyl group has been identified as an effective protecting group for the guanidino functionality of arginine in peptide synthesis. google.com Its utility stems from its stability under certain conditions and its susceptibility to removal under mild acidic conditions, which prevents damage to the peptide chain. google.com
The future in this area lies in systematically exploring and expanding the application of the 2,4,6-trimethoxybenzenesulfonyl group to protect other sensitive functionalities. Based on the behavior of other sulfonyl-based protecting groups, promising candidates for investigation include:
Amines: The electron-withdrawing nature of the sulfonyl group can effectively reduce the nucleophilicity of primary and secondary amines, protecting them during various synthetic transformations.
Alcohols and Phenols: Formation of sulfonate esters can serve as a robust protecting strategy for hydroxyl groups, offering an alternative to more common protecting groups like silyl (B83357) ethers.
Indoles and other Heterocycles: The N-H bond in indoles and similar heterocyclic compounds is often reactive and can benefit from protection during multi-step syntheses.
Research in this domain would involve detailed studies to determine the optimal conditions for both the introduction and cleavage of the 2,4,6-trimethoxybenzenesulfonyl group for each class of functional group. The goal would be to develop a versatile and orthogonal protecting group strategy that complements existing methods.
Exploration of Ancillary Activating and Coupling Agent Roles
Sterically hindered arenesulfonyl chlorides, such as the closely related 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), are widely employed as activating or coupling agents in the synthesis of biopolymers like oligonucleotides and in the formation of ester and amide bonds. mdpi.com These reagents work by reacting with a carboxyl or phosphate (B84403) group to form a highly reactive mixed anhydride (B1165640) intermediate, which is then readily attacked by a nucleophile (an amine or alcohol).
Given its structural similarities, this compound is a prime candidate for exploration in similar roles. The electron-donating methoxy (B1213986) groups may modulate the reactivity of the sulfonyl chloride compared to its alkyl-substituted counterparts, potentially offering unique selectivity or milder reaction conditions. Future research should focus on:
Oligonucleotide Synthesis: Investigating its efficacy as a condensing agent in the phosphotriester approach to forming internucleotide linkages.
Peptide Synthesis: Evaluating its performance as a coupling reagent for forming peptide bonds, particularly for sterically hindered amino acids where standard coupling agents may be less effective.
Esterification and Amidation: Characterizing its utility as a general activating agent for carboxylic acids in the synthesis of complex small molecules.
| Application Area | Current Reagent Example | Potential Role of this compound |
|---|---|---|
| Oligonucleotide Synthesis | 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) mdpi.com | Condensing agent for phosphotriester formation |
| Peptide Synthesis | Various carbodiimides and phosphonium/uronium salts | Activating agent for carboxylic acids to form peptide bonds |
| General Esterification/Amidation | DCC, EDC | Mild activating agent for sensitive substrates |
Integration within Contemporary Synthetic Methodologies and Automated Synthesis Platforms
The drive towards greater efficiency and automation in chemical synthesis is a major trend in both academic and industrial research. The integration of this compound into these modern platforms represents a significant area for future development.
As discussed, the development of a continuous flow synthesis for the reagent itself is a key first step. mdpi.com Beyond its own synthesis, its application as a coupling or protecting group reagent is highly amenable to automation. In solid-phase peptide synthesis (SPPS) and solid-phase oligonucleotide synthesis (SPOS), all reactions occur on a solid support, allowing for the simple addition and removal of reagents in a pre-programmed, automated cycle. nih.govnih.gov
Future research will likely involve:
Developing protocols for the use of this compound as a coupling or deprotection reagent within existing automated peptide and oligonucleotide synthesizers. nih.gov
Investigating its compatibility with various solid-phase resins and linker strategies.
Exploring its use in novel automated platforms, such as those that combine flow chemistry with solid-phase synthesis for the rapid and efficient production of complex molecules.
The successful integration of this compound into these automated workflows would enhance its utility and make it a more attractive tool for chemists engaged in drug discovery and materials science.
Q & A
Q. What are the established methods for synthesizing 2,4,6-trimethoxybenzenesulfonyl chloride in laboratory settings?
The thiourea/NCBSI/HCl system provides a scalable route for synthesizing alkyl sulfonyl chlorides, which can be adapted for aromatic derivatives like this compound. Key steps include:
- Reacting the corresponding sulfonic acid or sulfide precursor with recyclable N-chloro-N-(phenylsulfonyl) benzene sulfonamide (NCBSI) under controlled chlorination conditions.
- Optimizing stoichiometric ratios (e.g., 1:1.2 for substrate:NCBSI) to minimize byproducts.
- Purification via recrystallization or column chromatography, monitored by TLC or HPLC .
Q. How does this compound function as an activating agent in oligonucleotide synthesis?
This compound activates phosphate groups during phosphotriester-based oligonucleotide synthesis by forming a reactive intermediate with nucleophilic hydroxyl groups. Methodology includes:
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- NMR Spectroscopy : Monitor sulfonyl chloride peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.8–4.0 ppm (methoxy groups).
- Mass Spectrometry (ESI/HRMS) : Confirm molecular ion [M+H]⁺ or [M-Cl]⁺ fragments.
- Fluorescent Derivatization : Tag with anthryl diazo compounds or dansyl ethanolamine for trace analysis in lipid studies .
Q. How should researchers address stability and storage challenges for this compound?
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors (HCl release).
- Spill Management : Neutralize with NaHCO₃ or sand; avoid water contact due to exothermic decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the solvolysis behavior of this compound?
Solvolysis follows a bimolecular (SN2) mechanism, as evidenced by kinetic studies in polar aprotic solvents (e.g., DMSO, acetone). Key findings:
- Steric hindrance from methoxy groups reduces nucleophilic attack rates compared to unsubstituted analogs.
- Activation energy (ΔG‡) increases by ~15% relative to 2,4,6-trimethylbenzenesulfonyl chloride due to electronic effects .
Q. How can reaction yields be optimized for sulfonamide derivatives of this compound?
- Solvent Selection : Use DMF or acetonitrile to enhance solubility and reaction rates.
- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate amine coupling.
- Temperature Control : Maintain 0–5°C to suppress competing hydrolysis.
- Workup : Extract unreacted sulfonyl chloride with ethyl acetate and aqueous NaHSO₃ .
Q. What role does this compound play in fluorescent derivatization of lipids?
The compound facilitates esterification of phosphatidic acids with fluorophores (e.g., dansyl ethanolamine) via:
- Activation of the phosphate group, forming a reactive sulfonate intermediate.
- Reaction with primary amines at 1:2 molar ratios (lipid:fluorophore) in pyridine at 25°C for 24 hours.
- Purification via reverse-phase HPLC to isolate mono- or bis-derivatives .
Q. How do electronic effects influence regioselectivity in electrophilic substitution reactions?
Methoxy groups act as strong para-directing substituents, enhancing reactivity at the 1,3,5-positions. Experimental observations include:
Q. What are the best practices for mitigating hazardous byproducts in large-scale reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
